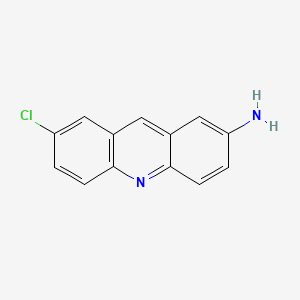
Acridine, 2-amino-7-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 2,7-diamino-, hydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Biological Activities
1.1 Antimicrobial Activity
Acridine derivatives have been extensively studied for their antimicrobial properties. Research indicates that 2-amino-7-chloro-acridine exhibits significant activity against various bacterial strains. For instance, studies have shown that compounds derived from acridine can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| 2-amino-7-chloro-acridine | E. coli | 10 |
| 2-amino-7-chloro-acridine | Staphylococcus aureus | 5 |
This data suggests that acridine derivatives could serve as a foundation for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .
1.2 Anticancer Activity
The anticancer potential of acridine, 2-amino-7-chloro-, has been explored through various studies. For example, it has been reported that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer).
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Kumar et al. (2020) | MCF-7 | 15 | DNA intercalation |
| Chandra et al. (2021) | HCT-116 | 3.1 | Apoptosis induction |
These findings highlight the compound's potential as a chemotherapeutic agent, particularly due to its ability to target cancer cells selectively .
1.3 Antiviral Activity
Acridine derivatives have also shown promise in antiviral applications. For instance, studies indicate that certain acridine compounds can inhibit HIV replication in vitro without affecting cell viability.
| Compound | Virus | IC50 (µM) |
|---|---|---|
| 9-aminoacridine | HIV-1 | 0.5 |
| 2-amino-7-chloro-acridine | Hepatitis A Virus | 0.8 |
This antiviral activity suggests that acridine derivatives could be further investigated for therapeutic use against viral infections .
Case Studies
Several case studies illustrate the effectiveness of acridine, 2-amino-7-chloro-, in various applications:
- Antimicrobial Case Study: A study conducted by Sayed et al. demonstrated that a series of synthesized acridine derivatives exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting their potential role in treating resistant infections .
- Anticancer Case Study: Research by Oppegard et al. revealed that novel substituted acridines showed significant cytotoxicity against pancreatic cancer cell lines by inducing apoptosis, highlighting their potential as anticancer agents .
Propriétés
Numéro CAS |
23045-20-7 |
|---|---|
Formule moléculaire |
C13H9ClN2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
7-chloroacridin-2-amine |
InChI |
InChI=1S/C13H9ClN2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)16-12/h1-7H,15H2 |
Clé InChI |
ZXXJLAKNTDVKRB-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
SMILES canonique |
C1=CC2=NC3=C(C=C(C=C3)Cl)C=C2C=C1N |
Apparence |
Solid powder |
Key on ui other cas no. |
23045-20-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acridine, 2-amino-7-chloro- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















